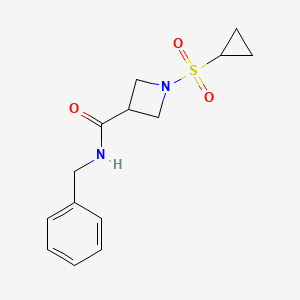

N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-1-cyclopropylsulfonylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c17-14(15-8-11-4-2-1-3-5-11)12-9-16(10-12)20(18,19)13-6-7-13/h1-5,12-13H,6-10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMQIGFOWZIJSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide typically involves the preparation of azetidine intermediates followed by functionalization. One common synthetic route includes the activation of β-chloroalcohols to form azetidines . The reaction conditions often involve the use of triflates and cyanide ions in the presence of crown ethers to facilitate the formation of the azetidine ring . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are facilitated by the ring strain in the azetidine ring, making it reactive towards nucleophiles.

Common reagents used in these reactions include triflates, cyanide ions, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of polyamines through ring-opening polymerization.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.

Industry: The compound’s reactivity is leveraged in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide involves its interaction with molecular targets through its strained azetidine ring. The ring strain facilitates nucleophilic attack, leading to ring-opening reactions that can inhibit enzyme activity or modify biological pathways . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in medicinal chemistry.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

Structural Similarities :

Functional Differences :

- Directing Groups: ’s compound features an N,O-bidentate directing group for metal-catalyzed C–H functionalization . The target’s cyclopropylsulfonyl group may act as a monodentate directing group, though this remains speculative.

- Synthetic Utility : The hydroxyl group in facilitates hydrogen bonding, whereas the target’s sulfonyl group may enhance electrophilicity.

Benzathine Benzylpenicillin ()

Structural Similarities :

- Both incorporate benzyl groups, which improve lipophilicity and membrane permeability.

Functional Differences :

- Core Architecture : Benzathine benzylpenicillin contains a bicyclic β-lactam ring critical for antibiotic activity, while the target’s azetidine lacks inherent antimicrobial functionality.

- Stability : The strained azetidine in the target may confer greater metabolic resistance compared to the β-lactam ring, which is prone to enzymatic hydrolysis .

N-(4-Acetamido-3-nitrophenyl)acetamide ()

Structural Similarities :

- Both compounds feature carboxamide groups.

Functional Differences :

- The target’s cyclopropylsulfonyl group provides steric bulk, possibly reducing undesired metabolic oxidation.

Data Table: Structural and Functional Comparison

Research Findings and Hypotheses

- Metabolic Stability : The cyclopropylsulfonyl group in the target compound may offer superior resistance to oxidative metabolism compared to simpler sulfonamides (e.g., ) due to steric hindrance.

- Synthetic Challenges : Introducing the cyclopropylsulfonyl group may require specialized reagents or conditions, contrasting with the straightforward synthesis of ’s benzamide.

Biological Activity

N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide has the following chemical structure:

- IUPAC Name : N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide

- CAS Number : 1428362-45-1

- Molecular Formula : C12H15N2O2S

The compound features a four-membered azetidine ring, which is known for its strain and reactivity, making it a valuable scaffold for drug development.

The biological activity of N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is primarily attributed to its ability to interact with various molecular targets. The strained azetidine ring facilitates nucleophilic attacks, leading to ring-opening reactions that can inhibit enzyme activity or modify biological pathways. This mechanism positions the compound as a candidate for enzyme inhibition studies, particularly in the context of drug discovery.

Enzyme Inhibition Studies

Research has indicated that N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide exhibits potential as a small-molecule inhibitor. In vitro studies have demonstrated its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting certain kinases, which play crucial roles in cell signaling and cancer progression.

Case Studies

- Kinase Inhibition : A study focused on the compound's interaction with Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune diseases. The results indicated that this azetidine derivative could effectively inhibit JAK activity, suggesting its potential therapeutic applications in treating conditions like rheumatoid arthritis and psoriasis .

- Cancer Research : In another investigation, N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide was evaluated for its effects on cancer cell lines. The compound demonstrated cytotoxic effects against several cancer types, including leukemia and solid tumors, indicating its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of N-benzyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity | Remarks |

|---|---|---|---|

| N-benzyl aziridine | Aziridine | High reactivity but lower stability | Less favorable for drug development |

| N-benzyl-2-methylaziridine | Aziridine | Different polymerization behavior | Shows varied biological activity |

| N-benzyl-1-(cyclopropylsulfonyl)azetidine | Azetidine | Effective enzyme inhibitor | Promising candidate for drug development |

The comparison highlights the advantages of the azetidine structure over aziridines, particularly in stability and versatility for further modifications.

Q & A

Q. What scalability challenges arise during gram-scale synthesis, and how are they mitigated?

- Methodological Answer :

- Sulfonylation Yield : Optimize stoichiometry (1.2 eq sulfonyl chloride) and reaction time (12–24h).

- Purification : Replace column chromatography with recrystallization (ethyl acetate/hexane) for cost efficiency.

- Quality Control : Implement in-line FTIR to monitor reaction progress and minimize batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.